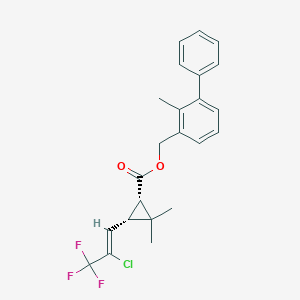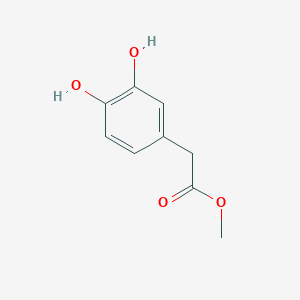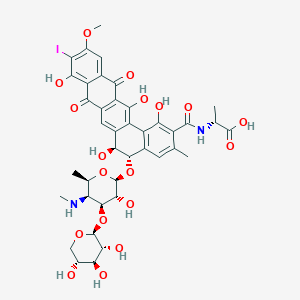
10-Iodopradimicin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Iodopradimicin A is a natural product that has been discovered to have potent antibacterial properties. It was first isolated from a marine bacterium, Actinomadura sp. Strain K10-0216, and has been found to be effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism Of Action
The mechanism of action of 10-Iodopradimicin A is not fully understood, but it is believed to work by inhibiting bacterial cell wall synthesis. It has been shown to bind to the peptidoglycan layer of the bacterial cell wall, preventing the formation of cross-links between the peptidoglycan strands. This leads to weakened cell walls and ultimately cell death.
Biochemical And Physiological Effects
10-Iodopradimicin A has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent. It has been found to have no significant effects on liver and kidney function, and it does not appear to have any adverse effects on blood chemistry or hematological parameters.
Advantages And Limitations For Lab Experiments
One advantage of using 10-Iodopradimicin A in lab experiments is its potent antibacterial activity against a wide range of Gram-positive bacteria. However, its effectiveness against Gram-negative bacteria is limited, which may be a disadvantage in some experiments. Another limitation is the complexity of the synthesis method, which may make it difficult to obtain sufficient quantities of the compound for large-scale experiments.
Future Directions
There are several future directions for research on 10-Iodopradimicin A. One area of interest is the development of new synthetic methods to obtain the compound more efficiently. Another area of research is the investigation of the compound's activity against other bacterial pathogens, including Gram-negative bacteria. Additionally, the potential for 10-Iodopradimicin A to be used in combination with other antibiotics for the treatment of bacterial infections should be explored. Finally, further studies are needed to assess the safety and efficacy of 10-Iodopradimicin A in animal models and human clinical trials.
Synthesis Methods
The synthesis of 10-Iodopradimicin A is a complex process that involves several steps. The first step is the isolation of the natural product from the marine bacterium, Actinomadura sp. Strain K10-0216. The isolated compound is then subjected to a series of chemical reactions to introduce the iodine atom at the C-10 position. The final product is purified using chromatographic techniques to obtain pure 10-Iodopradimicin A.
Scientific Research Applications
10-Iodopradimicin A has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of Gram-positive bacteria, including 10-Iodopradimicin A. It has also been shown to have activity against some Gram-negative bacteria, although its effectiveness is limited in this regard. 10-Iodopradimicin A has been studied for its potential use in treating bacterial infections, and it has shown promising results in both in vitro and in vivo studies.
properties
CAS RN |
153619-28-4 |
|---|---|
Product Name |
10-Iodopradimicin A |
Molecular Formula |
C40H43IN2O18 |
Molecular Weight |
966.7 g/mol |
IUPAC Name |
(2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-10-iodo-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C40H43IN2O18/c1-10-6-16-21(30(49)19(10)37(54)43-11(2)38(55)56)20-13(7-14-22(31(20)50)27(46)15-8-18(57-5)24(41)32(51)23(15)26(14)45)28(47)35(16)60-40-34(53)36(25(42-4)12(3)59-40)61-39-33(52)29(48)17(44)9-58-39/h6-8,11-12,17,25,28-29,33-36,39-40,42,44,47-53H,9H2,1-5H3,(H,43,54)(H,55,56)/t11-,12-,17-,25+,28+,29+,33-,34-,35+,36+,39+,40+/m1/s1 |
InChI Key |
NIXPDWBFPTXORB-XWXRGQKZSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)OC7C(C(C(CO7)O)O)O)NC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)OC7C(C(C(CO7)O)O)O)NC |
synonyms |
D-Alanine, N-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-.beta.-D-xylopyrano syl-.beta.-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrah ydroxy-10-iodo-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]c arbonyl]-, (5S-trans)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)
![N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B131920.png)
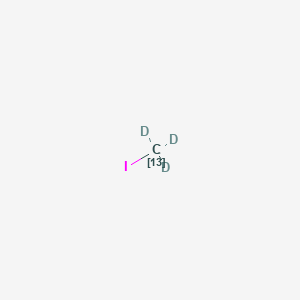
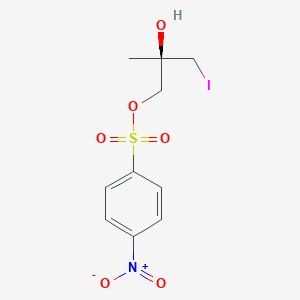

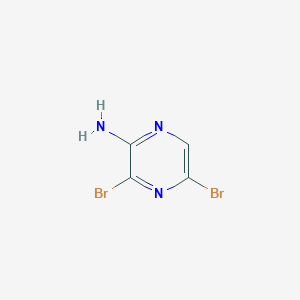
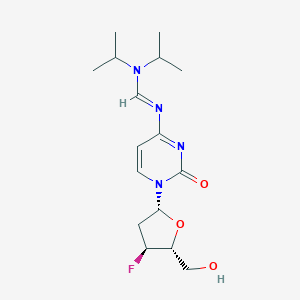
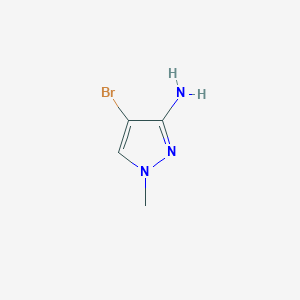
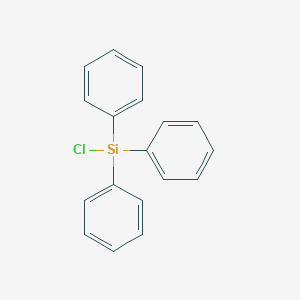
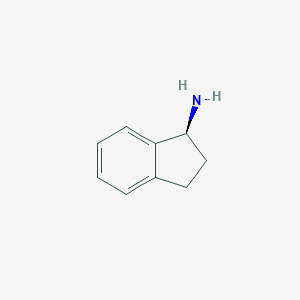
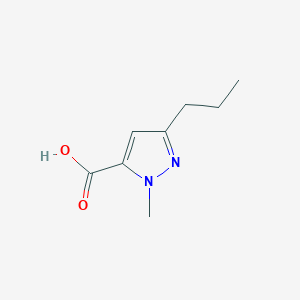
![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)
